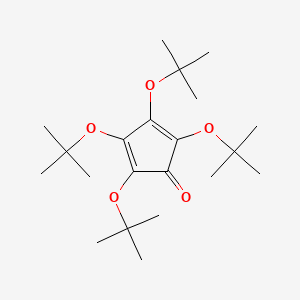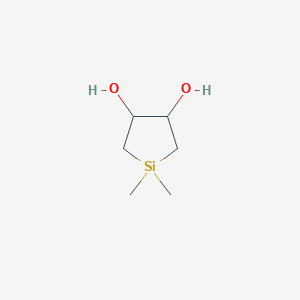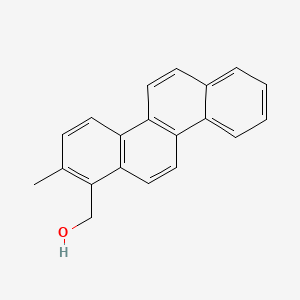
(2-Methylchrysen-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylchrysen-1-yl)methanol is an organic compound with the molecular formula C20H16O It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon of the chrysene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylchrysen-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with chrysene, which undergoes a series of reactions to introduce the hydroxyl and methyl groups.
Grignard Reaction: A common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with a suitable precursor to form the desired product.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
(2-Methylchrysen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of (2-Methylchrysen-1-yl)ketone or (2-Methylchrysen-1-yl)aldehyde.
Reduction: Formation of 2-Methylchrysene.
Substitution: Formation of (2-Methylchrysen-1-yl)chloride or (2-Methylchrysen-1-yl)bromide.
科学的研究の応用
(2-Methylchrysen-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism by which (2-Methylchrysen-1-yl)methanol exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways: The compound can participate in metabolic pathways, undergoing enzymatic transformations that lead to the formation of active metabolites.
類似化合物との比較
Similar Compounds
Chrysen-1-ylmethanol: Lacks the methyl group at the second carbon.
2-Methylchrysene: Lacks the hydroxyl group at the first carbon.
1-Hydroxychrysene: Lacks the methyl group at the second carbon.
Uniqueness
(2-Methylchrysen-1-yl)methanol is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
84101-76-8 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC名 |
(2-methylchrysen-1-yl)methanol |
InChI |
InChI=1S/C20H16O/c1-13-6-8-17-18-9-7-14-4-2-3-5-15(14)16(18)10-11-19(17)20(13)12-21/h2-11,21H,12H2,1H3 |
InChIキー |
GMBDNYSQGDLZEK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
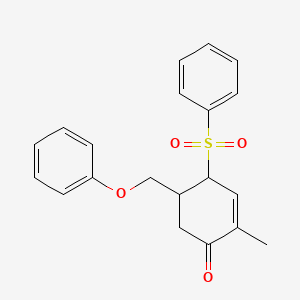
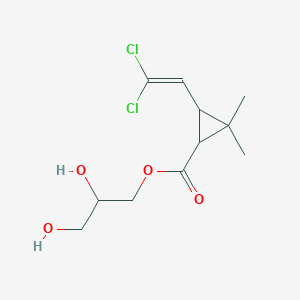

![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
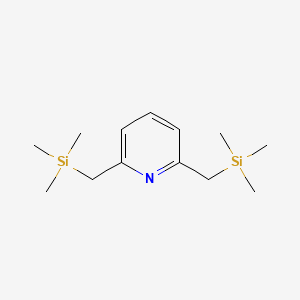
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
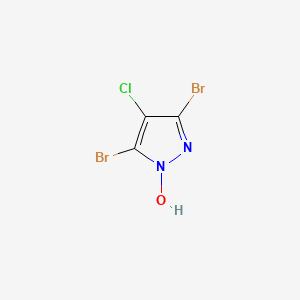

![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)
